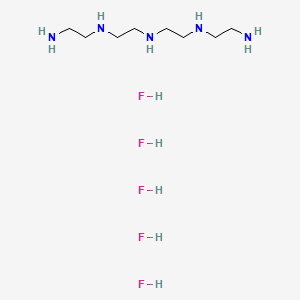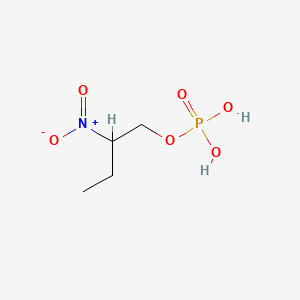
2-Nitrobutyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobutyl dihydrogen phosphate is an organic compound with the molecular formula C4H10NO6P. It is a derivative of butanol where the hydroxyl group is substituted with a nitro group and a dihydrogen phosphate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobutyl dihydrogen phosphate typically involves the esterification of 2-nitro-1-butanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Nitro-1-butanol+Phosphoric acid→2-Nitrobutyl dihydrogen phosphate+Water
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the yield. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrobutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphate esters.
Applications De Recherche Scientifique
2-Nitrobutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Nitrobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphate ester can interact with phosphate-binding proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitroethanol dihydrogen phosphate
- 2-Nitropropyl dihydrogen phosphate
- 2-Nitroisobutyl dihydrogen phosphate
Comparison
2-Nitrobutyl dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propriétés
Numéro CAS |
57249-19-1 |
|---|---|
Formule moléculaire |
C4H10NO6P |
Poids moléculaire |
199.10 g/mol |
Nom IUPAC |
2-nitrobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO6P/c1-2-4(5(6)7)3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
Clé InChI |
TYGGERCVNQVLEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COP(=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



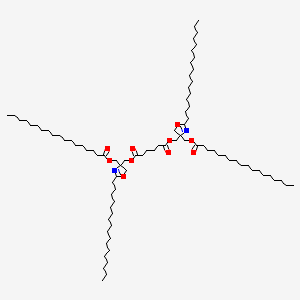
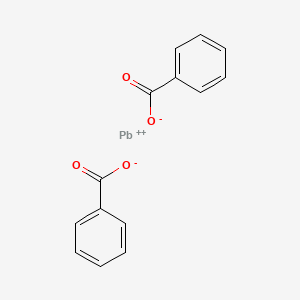

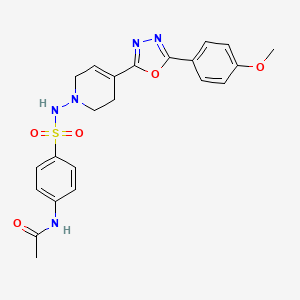

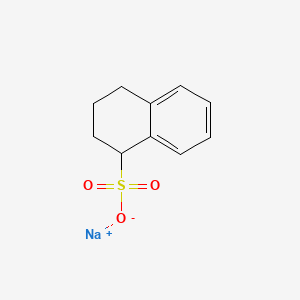
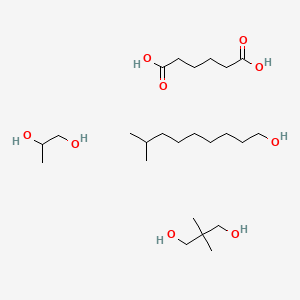

![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
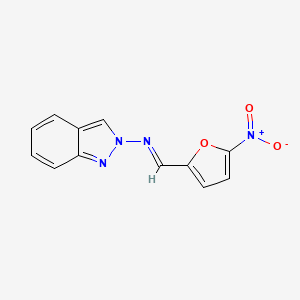
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
